molecular formula C13H9ClFNO B172962 3-chloro-N-(3-fluorophenyl)benzamide CAS No. 167565-75-5

3-chloro-N-(3-fluorophenyl)benzamide

Cat. No. B172962
M. Wt: 249.67 g/mol
InChI Key: YACAPFWEOQHURP-UHFFFAOYSA-N
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Description

“3-chloro-N-(3-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H9ClFNO . It is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted by a carboxamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(3-fluorophenyl)benzamide” can be analyzed based on its intermolecular interactions. In a study, the role of different intermolecular interactions in the polymorphic modifications of similar compounds was analyzed . The crystals were obtained via a slow evaporation method with the alteration of solvents for crystallization .


Chemical Reactions Analysis

The chemical reactions involving “3-chloro-N-(3-fluorophenyl)benzamide” can be analyzed based on the role of different intermolecular interactions in its polymorphic modifications . Weak Cl···Cl and C-H···F interactions play a vital role in the formation of different polymorphic modifications leading to the observation of conformational and packing polymorphs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(3-fluorophenyl)benzamide” can be inferred from its molecular formula C13H9ClFNO . Further analysis would require more specific experimental data.

Scientific Research Applications

  • Intermolecular Interactions in Polymorphic Modifications

    • The role of various intermolecular interactions in the polymorphic modifications of 3-chloro-N-(2-fluorophenyl)benzamide has been studied. Different solvents used for crystallization resulted in the formation of diverse polymorphic forms, highlighting the compound's responsiveness to environmental changes in crystal formation (Shukla et al., 2018).
  • Disorder-Induced Polymorphism

    • Research identified concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide due to disorder in its crystal structure. This disorder is significant for its potential impact on the stability and properties of the compound (Chopra & Row, 2008).
  • Analysis of Weak Interactions Involving Halogens

    • The study of halogen-substituted benzanilides, including 3-chloro-N-(3-fluorophenyl)benzamide, revealed insights into weak interactions involving halogens. These interactions are crucial for understanding the compound's behavior in various applications (Chopra & Row, 2005).
  • Antipathogenic Activity of Thiourea Derivatives

    • Research on acylthioureas related to 3-chloro-N-(3-fluorophenyl)benzamide demonstrated potential antimicrobial properties, especially against biofilm-forming pathogens. This suggests applications in developing new antimicrobial agents (Limban et al., 2011).
  • Spectral Properties in Derivatives Synthesis

    • Studies on derivatives of 3-chloro-N-(3-fluorophenyl)benzamide focused on their spectral properties, providing important information for their potential use in various scientific fields (Thirunarayanan & Sekar, 2013).
  • Formation of Hydrated Derivatives

    • Research on benzamide hydrated derivatives, including 3-fluoro-N-(3-fluorophenyl)benzamide, highlighted the role of water molecules in crystal structure formation. This is essential for understanding the hydration effects on its properties and applications (Mocilac et al., 2018).
  • Synthesis and Biological Activities

    • The synthesis and evaluation of N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides related to 3-chloro-N-(3-fluorophenyl)benzamide revealed important cytotoxic and antioxidant activities. This suggests its potential in pharmacological applications (Iosr et al., 2015).
  • Inhibition of Cancer Cell Signaling Pathways

    • A derivative of 3-chloro-N-(3-fluorophenyl)benzamide was found to inhibit the STAT3 signaling pathway in lung cancer cells, highlighting its potential use in cancer therapy (Hu et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the study of “3-chloro-N-(3-fluorophenyl)benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. The potential applications of this compound in various fields, such as medicine and electronics, could also be explored .

properties

IUPAC Name

3-chloro-N-(3-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACAPFWEOQHURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-fluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Nayak, MK Reddy, TN Guru Row… - Crystal growth & …, 2011 - ACS Publications
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 111 pubs.acs.org
SK Nayak, MK Reddy, TNG Row, D Chopra - 2011 - academia.edu
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 2 www.academia.edu

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